![molecular formula C12H7BrN2O B1373629 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole CAS No. 1192018-93-1](/img/structure/B1373629.png)

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole

説明

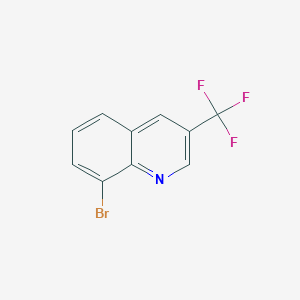

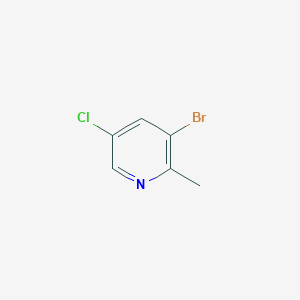

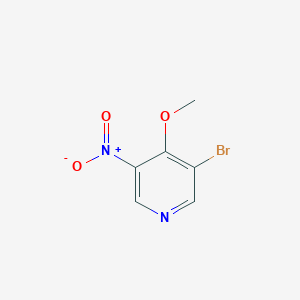

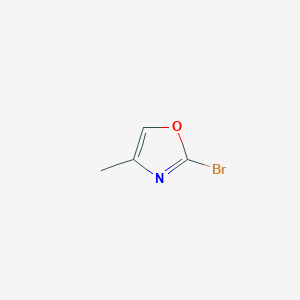

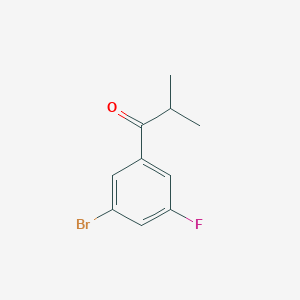

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole is a chemical compound with the linear formula C8H5BrN2O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound plays a very essential role in the area of medicinal chemistry .

Synthesis Analysis

The synthesis of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole and similar compounds has been the subject of various studies . For instance, a new imidazodiazepine analogue provides a simplified synthetic scheme . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis

The structure of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole and similar compounds exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These interactions make these compounds exhibit potential application in various fields .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole are complex and varied. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another study discusses the reactions monitored by TLC, performed on silica gel glass plates containing 60 F-254 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole include its molecular formula C8H5BrN2O . More specific properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.科学的研究の応用

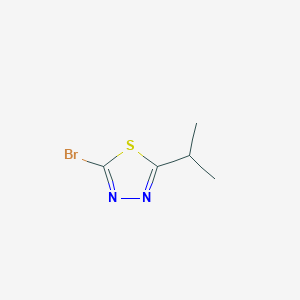

Organic Synthesis and Antimicrobial Activity : 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole and its derivatives have been utilized in the synthesis of various organic compounds. For instance, it has been involved in the creation of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which were then evaluated for their antimicrobial activities. The antimicrobial activity study indicated that most compounds showed good to moderate activity, showcasing the potential of these compounds in pharmaceutical applications (Bayrak et al., 2009).

Chemosensor Development : Derivatives of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole have been studied for their role in excited state intramolecular proton transfer in chemosensors. These chemosensors have potential applications in detecting group 12 metal cations like Zn2+, Cd2+, and Hg2+ through fluorescence-based methods, which is significant for environmental monitoring and biomedical applications (Karsili et al., 2016).

Catalytic Applications : N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, involving benzo[d]oxazole derivatives, have been synthesized and shown to have effective catalytic activities for the direct arylation of (benzo)oxazoles with aryl bromides. These findings highlight the potential of these complexes in facilitating various chemical transformations, which is crucial for the development of new pharmaceuticals and other fine chemicals (Chen & Yang, 2018).

将来の方向性

特性

IUPAC Name |

5-bromo-2-pyridin-4-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILQGEMIQDQAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1373547.png)

![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)

![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)